molecular formula C9H11ClO2 B1404398 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol CAS No. 1593370-55-8

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B1404398
CAS No.: 1593370-55-8
M. Wt: 186.63 g/mol
InChI Key: UBDUFXQLBUISCA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11ClO2 . It is a member of the class of benzyl alcohols .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, ®-1-(4-methoxyphenyl)ethanol is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 .


Molecular Structure Analysis

The molecular weight of this compound is 186.64 . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 297.6±30.0 °C and its predicted density is 1.192±0.06 g/cm3 .

Scientific Research Applications

Microbial Degradation

Studies have shown the involvement of microbial species in the degradation and transformation of compounds structurally related to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. For instance, certain bacterial species have been identified to facilitate the reductive dechlorination of methoxychlor (a compound related by its methoxyphenyl component), highlighting a crucial pathway for its degradation in submerged environments. This microbial action plays a significant role in the primary biodegradation of methoxychlor, showcasing a natural remediation process for organochlorine pesticides in water bodies (Satsuma & Masuda, 2012).

Metabolic Transformations

The metabolic transformation of compounds similar to this compound by liver enzymes has been extensively studied. Such compounds, including methoxychlor, undergo various metabolic pathways leading to estrogenic, anti-estrogenic, or anti-androgenic activities. This process is mediated by cytochrome P450 enzymes, which catalyze the formation of metabolites through demethylation and hydroxylation reactions. This research sheds light on the complex interactions between environmental chemicals and biological systems, offering insights into their potential health effects (Hu & Kupfer, 2002).

Antioxidant Activity

Research into the antioxidant properties of derivatives related to this compound reveals the influence of substituents and functional groups on enhancing these activities. Such studies are critical for understanding how modifications in chemical structure can affect the antioxidant potential, which is significant for developing new therapeutic agents or dietary antioxidants (Thanuja et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol are currently unknown. This compound is a derivative of phenethyl alcohol, which is known to have antimicrobial properties . .

Mode of Action

As a derivative of phenethyl alcohol, it may share similar properties, such as disrupting cell membrane integrity and function . .

Pharmacokinetics

Its molecular weight of 186.64 suggests that it could be absorbed through the gastrointestinal tract if ingested, but its bioavailability would depend on factors such as its solubility and stability in the digestive tract.

Result of Action

Given its structural similarity to phenethyl alcohol, it may exert antimicrobial effects by disrupting cell membrane function . .

Biochemical Analysis

Biochemical Properties

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function may vary, with some studies indicating potential degradation products that could influence cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors, such as NADPH, is also crucial for its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDUFXQLBUISCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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